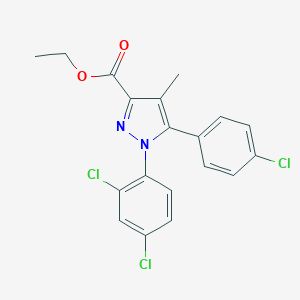
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is a synthetic compound that belongs to the class of pyrazolecarboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various inflammatory disorders. Additionally, it has been shown to possess significant anticancer activity, making it a potential lead compound for the development of new anticancer agents.
Wirkmechanismus
The exact mechanism of action of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation, pain, and fever.
Biochemical and Physiological Effects:
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit significant biochemical and physiological effects. It possesses potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, it has been shown to possess significant anticancer activity, making it a potential lead compound for the development of new anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is its potent pharmacological activity. It exhibits significant anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various inflammatory disorders. Additionally, it possesses significant anticancer activity, making it a potential lead compound for the development of new anticancer agents. However, one of the limitations of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is its potential toxicity, which needs to be further investigated.
Zukünftige Richtungen
There are several potential future directions for the research on Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate. Some of the possible directions are:
1. Investigation of the mechanism of action of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate at the molecular level.
2. Development of new derivatives of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate with improved pharmacological properties.
3. Investigation of the potential of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate as a lead compound for the development of new drugs for the treatment of various inflammatory disorders.
4. Investigation of the potential of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate as a lead compound for the development of new anticancer agents.
5. Investigation of the potential of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate as a new agrochemical for the control of plant diseases.
Conclusion:
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is a synthetic compound that exhibits potent pharmacological activity. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemicals. The synthesis method is relatively straightforward, and the compound can be easily scaled up for industrial production. Further research is needed to fully understand the mechanism of action and potential applications of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate.
Synthesemethoden
The synthesis of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate involves the reaction between 4-chlorobenzaldehyde, 2,4-dichloroacetophenone, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and esterification, to yield the desired product. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
Eigenschaften
CAS-Nummer |
158941-22-1 |
|---|---|
Produktname |
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate |
Molekularformel |
C19H15Cl3N2O2 |
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H15Cl3N2O2/c1-3-26-19(25)17-11(2)18(12-4-6-13(20)7-5-12)24(23-17)16-9-8-14(21)10-15(16)22/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
HLDURSRJCIWNKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)
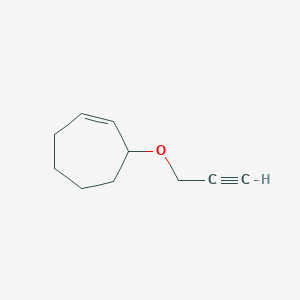
![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)
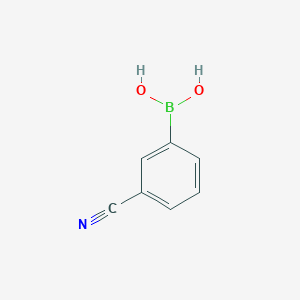
![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)
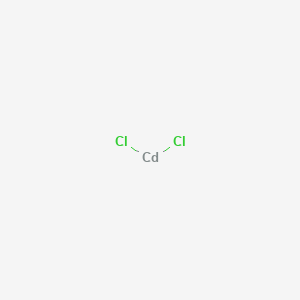

![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)
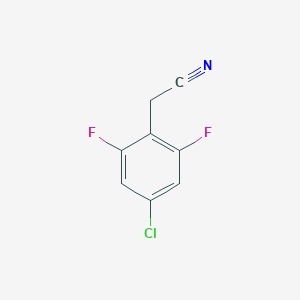

![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)

![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
